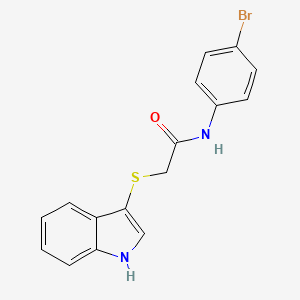
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered rings containing nitrogen atoms, and this particular compound features an amino group attached to the pyrrolidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds with a pyrrole core have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrol-1-ylacetic acid with ammonia or an amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving pyrrolidine derivatives.
Industry: It is used in the production of various chemical products and materials.
Comparación Con Compuestos Similares
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one: This compound has a similar structure but contains a dioxo group instead of a dihydro group.
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one: This compound lacks the hydrochloride moiety, making it a neutral molecule.
Uniqueness: The presence of the hydrochloride group in this compound makes it more soluble in water and other polar solvents compared to its neutral counterpart. This increased solubility can be advantageous in certain applications, such as drug formulation and delivery.
Propiedades
IUPAC Name |
2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJRDQWTRYEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)

![4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2847605.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)

![1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)




